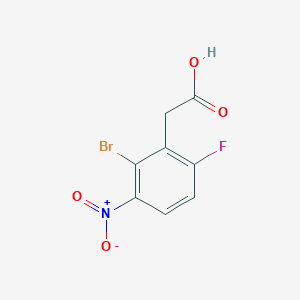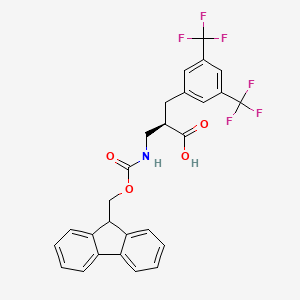
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl-substituted benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amino group with the Fmoc group, followed by the introduction of the trifluoromethyl-substituted benzyl group through nucleophilic substitution reactions. The final step often includes deprotection and purification to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids .
Medicine
In medicinal chemistry, the compound’s trifluoromethyl groups enhance its metabolic stability and bioavailability, making it a potential candidate for drug development. It has been investigated for its potential to inhibit specific enzymes and receptors involved in various diseases .
Industry
In the industrial sector, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity. The Fmoc group can be cleaved under specific conditions, revealing the active amino group, which can then participate in further biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys-OtBu.HCl: This compound shares the Fmoc protecting group and is used in peptide synthesis.
Fmoc-Gly-OH: Another Fmoc-protected amino acid derivative used in synthetic chemistry.
Fmoc-Val-OH: Similar in structure, used in the synthesis of peptides and other complex molecules.
Uniqueness
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is unique due to the presence of the trifluoromethyl-substituted benzyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high metabolic stability and bioavailability .
Propiedades
Fórmula molecular |
C27H21F6NO4 |
|---|---|
Peso molecular |
537.4 g/mol |
Nombre IUPAC |
(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H21F6NO4/c28-26(29,30)17-10-15(11-18(12-17)27(31,32)33)9-16(24(35)36)13-34-25(37)38-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,34,37)(H,35,36)/t16-/m1/s1 |
Clave InChI |
UIHCVPOIIMHMCP-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


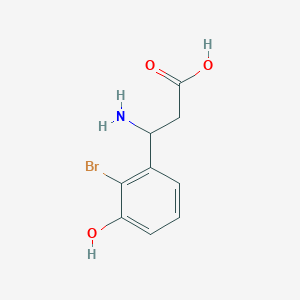
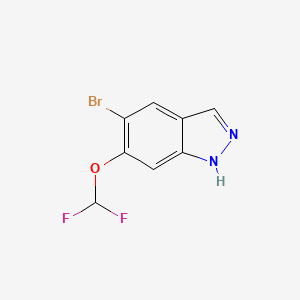
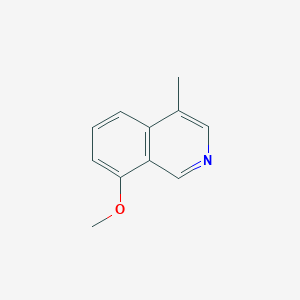
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
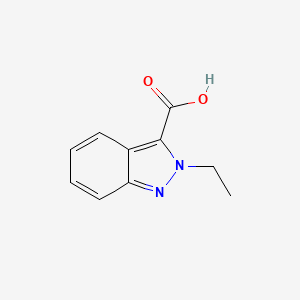
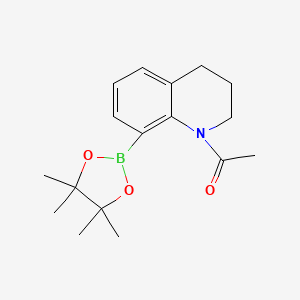

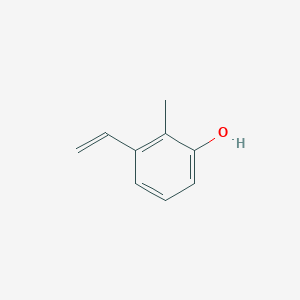
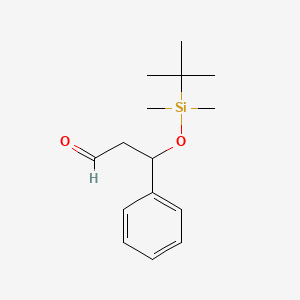
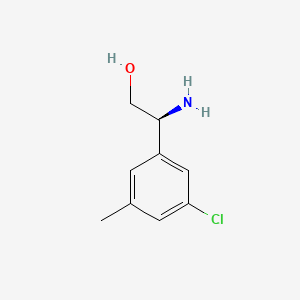
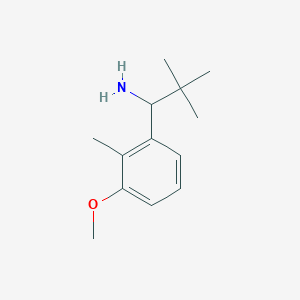
![tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12966742.png)
![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)
